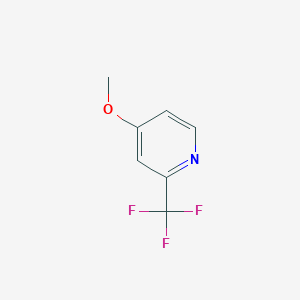

4-Methoxy-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEFLGNRQSDDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609536 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065103-97-0 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)pyridine

CAS Number: 1065103-97-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

The introduction of fluorine-containing substituents into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly enhance the biological activity and pharmacokinetic profile of a parent scaffold.[1] When appended to a pyridine ring, a privileged heterocycle in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) moiety serves as a critical building block for a new generation of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive technical overview of a specific, high-value TFMP derivative: 4-Methoxy-2-(trifluoromethyl)pyridine. We will delve into its synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and prediction of its behavior in various chemical environments.

Core Properties

| Property | Value | Source |

| CAS Number | 1065103-97-0 | [3] |

| Molecular Formula | C₇H₆F₃NO | [3] |

| Molecular Weight | 177.12 g/mol | [3] |

| Appearance | Typically a colorless to pale yellow liquid or solid | General chemical supplier data |

Spectroscopic Data (Predicted and Representative)

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The pyridine ring protons will exhibit characteristic coupling patterns, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum will show signals for the pyridine ring carbons, the methoxy carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling). The chemical shift of the carbon bearing the CF₃ group will be significantly affected by the fluorine atoms.

-

¹⁹F NMR (CDCl₃, 376 MHz): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 177, with fragmentation patterns corresponding to the loss of functional groups.

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached through several strategic routes, typically involving the construction of the substituted pyridine ring or the late-stage introduction of the methoxy group. A common and logical approach involves the nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as 2-chloro-4-(trifluoromethyl)pyridine.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is a robust and scalable method for the preparation of this compound, leveraging the high reactivity of the 2-position of the pyridine ring towards nucleophilic attack, which is further activated by the electron-withdrawing trifluoromethyl group at the 4-position.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

The synthesis begins with the cyclization of a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluoro-3-en-2-one, with an appropriate nitrogen source.[2] This method is widely used for constructing trifluoromethyl-substituted pyridine rings.[4][5]

Step 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

The resulting 2-hydroxypyridine is then converted to the more reactive 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5]

Step 3: Methoxylation of 2-Chloro-4-(trifluoromethyl)pyridine

The final step involves the nucleophilic substitution of the chloride with a methoxide source, such as sodium methoxide in methanol.

Experimental Protocol:

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (1.2-1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery and Agrochemicals

The trifluoromethyl group at the 2-position of the pyridine ring significantly influences its reactivity. It acts as a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho and para to the trifluoromethyl group.

Key Building Block in Bioactive Molecules

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The methoxy group can be a site for further functionalization, or it can be retained in the final molecule to modulate its properties.

The trifluoromethylpyridine motif is present in a number of commercialized agrochemicals and pharmaceuticals.[2] For example, related structures are found in herbicides and insecticides.[2] The unique electronic properties of the trifluoromethyl group can lead to enhanced binding affinity to target proteins and improved metabolic stability.[1]

Role in Medicinal Chemistry

In drug design, the incorporation of a this compound moiety can be a strategic move to:

-

Enhance Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[1]

-

Increase Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

-

Modulate pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH.

-

Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.

While specific drugs containing the exact this compound structure are not prominent in the searched literature, the closely related 4-amino-2-(trifluoromethyl)pyridine is a key intermediate in the synthesis of naporafenib, a RAF inhibitor for cancer treatment.[6] This highlights the importance of this substitution pattern on the pyridine ring in developing novel therapeutics.

Logical Flow of Application

Caption: Application of this compound as a building block.

Safety and Handling

As with all trifluoromethyl-containing compounds and pyridine derivatives, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique combination of a methoxy group and a trifluoromethyl group on a pyridine scaffold offers chemists a powerful tool for modulating the physicochemical and biological properties of target molecules. A thorough understanding of its synthesis, reactivity, and properties, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 131-145. [Link][2]

-

J. A. V. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 245. [Link][1]

-

PubChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Retrieved from [5]

-

Google Patents. (n.d.). CN117050009A - Preparation method of 4-trifluoromethyl pyridine intermediate core parent nucleus and derivatives thereof. Retrieved from [4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1065103-97-0|this compound|BLD Pharm [bldpharm.com]

- 4. CN117050009A - Preparation method of 4-trifluoromethyl pyridine intermediate core parent nucleus and derivatives thereof - Google Patents [patents.google.com]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. ossila.com [ossila.com]

4-Methoxy-2-(trifluoromethyl)pyridine physical properties

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block in modern chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core physical properties, synthesis, reactivity, and analytical characterization of this important intermediate. The insights provided herein are grounded in established chemical principles and validated methodologies to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of a Fluorinated Pyridine

Trifluoromethylpyridine (TFMP) derivatives are crucial structural motifs in a wide array of active compounds, from life-saving pharmaceuticals to high-efficiency agrochemicals.[1] The unique physicochemical properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity—make these compounds highly valuable in molecular design. This compound emerges as a particularly important intermediate, combining the electron-withdrawing power of the -CF₃ group with the electron-donating, directing effects of the methoxy group. This guide explores the fundamental characteristics of this molecule, providing the foundational knowledge necessary for its effective application in research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data provides a critical baseline for experimental design, reaction optimization, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 1065103-97-0 | [2][3] |

| Molecular Formula | C₇H₆F₃NO | [2][3] |

| Molecular Weight | 177.12 g/mol | [2] |

| Boiling Point | 172.9 ± 40.0 °C (Predicted) | [4] |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.04 ± 0.10 (Predicted) | [4] |

| Storage | Sealed in dry, 2-8°C | [2] |

Molecular Structure and Identification

The unique arrangement of functional groups on the pyridine ring dictates the molecule's reactivity and utility.

Caption: Chemical structure of this compound.

Chemical Identifiers:

Synthesis and Mechanistic Rationale

The preparation of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly efficient due to the electronic properties of the starting material.

Causality of the Synthetic Route: The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position, along with the inherent electron deficiency of the pyridine ring, renders the carbon at the 2-position highly susceptible to nucleophilic attack. A leaving group, such as a halide (e.g., chlorine), at this position is readily displaced by a nucleophile. The reaction of 2-chloro-4-(trifluoromethyl)pyridine with sodium methoxide provides a direct and high-yielding route to the desired product. The reaction is favored because the methoxide ion is a potent nucleophile, and the pyridine ring system can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

Experimental Protocol: Synthesis via SₙAr

This protocol is based on a representative procedure for the synthesis of methoxy-pyridines from their chloro-precursors.[4]

-

Reagent Preparation: In a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq).

-

Reaction Setup: Add a 30% mass fraction solution of sodium methoxide in methanol (3.0 eq).

-

Reaction Execution: Stir the mixture vigorously and heat to 65°C.

-

Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble salts (e.g., NaCl).

-

Concentrate the filtrate under reduced pressure to remove excess methanol.

-

Add water to the residue and perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane.

-

Separate the organic phase.

-

-

Purification:

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify further using column chromatography or distillation to obtain the final product as a light yellow liquid.[4]

-

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The reactivity of this compound is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. This dual functionality makes it a versatile building block.

-

Nucleophilic Substitution: While the methoxy group is generally a poor leaving group, the trifluoromethyl group continues to activate the ring towards further nucleophilic attack, particularly at the 6-position if a suitable leaving group were present.

-

Electrophilic Substitution: The methoxy group is an activating, ortho-para director. However, the potent deactivating effect of the trifluoromethyl group and the pyridine nitrogen makes electrophilic substitution challenging. Reactions would likely require harsh conditions and would be directed to the positions ortho and para to the methoxy group (positions 3 and 5).

Field-Proven Application: Agrochemicals

A prime example of its application is in the synthesis of Pyroxsulam , an acetolactate synthase (ALS)-inhibiting herbicide.[5] In the development of this herbicide, it was discovered that while 2-methoxy-4-(trifluoromethyl)phenyl analogues were highly effective against weeds, they also caused significant injury to wheat crops.[6] By replacing the phenyl ring with the 2-methoxy-4-(trifluoromethyl)pyridine moiety, Dow AgroSciences developed Pyroxsulam, which retains high herbicidal activity while demonstrating improved selectivity and safety for wheat.[5][6] This highlights the critical role of the pyridine nitrogen in modulating the biological activity and metabolic profile of the final product.

Analytical Characterization Workflow

To ensure the identity, purity, and quality of this compound, a multi-step analytical workflow is essential.

Protocol: Structural Verification and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum. Expect to see a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm and distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

-

¹⁹F NMR: Acquire a fluorine NMR spectrum. A single, sharp singlet is expected for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

-

¹³C NMR: Acquire a carbon NMR spectrum. This will show distinct signals for each of the seven carbon atoms, with the carbon of the -CF₃ group appearing as a characteristic quartet due to coupling with the three fluorine atoms.

-

-

Mass Spectrometry (MS):

-

Method: Use a technique such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile liquids or Electrospray Ionization (ESI-MS) after dissolving in a suitable solvent.

-

Analysis: Confirm the molecular weight by identifying the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to a mass of ~177.12 amu. Analyze the fragmentation pattern to further confirm the structure.

-

-

Purity Assessment:

-

GC or HPLC: Use Gas Chromatography (for volatile compounds) or High-Performance Liquid Chromatography to determine the purity of the sample by quantifying the area of the main product peak relative to any impurity peaks.

-

Caption: A standard analytical workflow for compound validation.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Classification: Flammable liquid (Category 3), Acute toxicity, oral (Category 1/2), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (respiratory tract irritation) (Category 3).[7]

-

Signal Word: Danger[7]

-

Hazard Statements:

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[2]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the synergistic electronic effects of its substituents. Its well-defined synthesis and predictable reactivity make it an essential tool for medicinal chemists and agrochemical scientists. A thorough understanding of its physical properties, handling requirements, and analytical signatures, as detailed in this guide, is paramount for its safe and effective use in the laboratory and in the development of next-generation chemical products.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

CAS NO. 1065103-97-0 | this compound. Autech Industry Co.,Limited. [Link]

-

Safety Data Sheet - this compound. Angene Chemical. [Link]

-

SAFETY DATA SHEET - 5-Methoxy-2-(trifluoromethyl)pyridine. Fisher Scientific. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1065103-97-0|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 2-Methoxy-4-trifluoromethyl-pyridine | 219715-34-1 [chemicalbook.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. angenechemical.com [angenechemical.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.at [fishersci.at]

4-Methoxy-2-(trifluoromethyl)pyridine synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine

Introduction

This compound is a key heterocyclic building block in modern chemistry, finding significant application in the development of agrochemicals and pharmaceuticals. Its structure incorporates two electronically distinct functional groups on a pyridine core: the strongly electron-withdrawing trifluoromethyl (CF₃) group and the electron-donating methoxy (OCH₃) group. The CF₃ moiety is renowned for its ability to enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules by altering their lipophilicity and electronic properties.[1] The methoxy group, conversely, can modulate solubility and serve as a handle for further functionalization.

A notable example of its application is in the synthesis of the herbicide Pyroxsulam, developed by Dow AgroSciences for weed control in cereal crops.[2] The strategic placement of these groups on the pyridine ring—a C2-trifluoromethyl group and a C4-methoxy group—creates a unique electronic environment that is crucial for its biological activity.

This guide provides a detailed examination of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. It moves beyond simple procedural listings to explain the underlying chemical principles and strategic considerations for each route. The two most viable and industrially relevant strategies involve either the late-stage introduction of the methoxy group onto a trifluoromethylated pyridine core or the late-stage trifluoromethylation of a methoxylated pyridine precursor.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis, which identifies the most practical bond disconnections. Two primary strategies emerge, each offering distinct advantages and challenges related to precursor availability and reaction complexity.

-

C4-O Bond Disconnection (Pathway I): This approach involves the installation of the methoxy group as the final key step. The synthesis relies on a nucleophilic aromatic substitution (SNAr) reaction, where a suitable 4-halo-2-(trifluoromethyl)pyridine precursor reacts with a methoxide source. This is often the preferred route due to the strong activation provided by the C2-trifluoromethyl group.

-

C2-C Bond Disconnection (Pathway II): This strategy focuses on forming the bond between the pyridine C2 position and the trifluoromethyl group in the final stage. This is typically achieved via a metal-catalyzed cross-coupling reaction, starting from a 2-halo-4-methoxypyridine precursor and a trifluoromethylating agent.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) Approach

This pathway is arguably the most common and efficient method for synthesizing the target molecule. It leverages the fundamental principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.

Core Principle: SNAr Mechanism

The pyridine ring is inherently electron-deficient compared to benzene. The introduction of a powerful electron-withdrawing group like trifluoromethyl at the C2 position significantly depletes electron density at the C4 and C6 positions, making them highly susceptible to nucleophilic attack.[2] This electronic activation allows for the displacement of a good leaving group, such as a halide (Cl, Br, F), at the C4 position by a nucleophile like methoxide (CH₃O⁻). The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. Fluoride is often the best leaving group in SNAr reactions on heteroaromatics, exhibiting reaction rates that can be over 300 times faster than the corresponding chloride.[3]

Workflow for Pathway I

Caption: Workflow for the synthesis via the SNAr pathway.

Synthesis of the Precursor: 2-Chloro-4-(trifluoromethyl)pyridine

A robust synthesis for the key chlorinated precursor is detailed in the patent literature, starting from simple acyclic materials.[4]

Experimental Protocol:

-

Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one: Vinyl n-butyl ether (0.70 mol) and pyridine (0.70 mol) are dissolved in dichloromethane. The solution is cooled to -10°C, and trifluoroacetic anhydride (0.70 mol) is added dropwise while maintaining the temperature between -10°C and 0°C. The reaction is then warmed to 25°C and stirred for 2 hours. After an aqueous workup, the product is isolated.[4]

-

Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate: Trimethylphosphonoacetate (0.13 mol) is added to methanol and cooled to -10°C. A 30% solution of sodium methoxide in methanol (0.14 mol) is added dropwise. After stirring, 4-butoxy-1,1,1-trifluoro-3-en-2-one (0.13 mol) is added, and the reaction proceeds for 4 hours at 25°C.[4]

-

Cyclocondensation to 2-Hydroxy-4-(trifluoromethyl)pyridine: The crude pent-2-enoate intermediate is condensed into the pyridone ring.

-

Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine: 2-Hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) is dissolved in 1,2-dichloroethane. A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride (0.025 mol) at room temperature. The mixture is then refluxed at 110°C for 4 hours. After workup, the product is obtained in high yield.[4]

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-4-(trifluoromethyl)pyridine | [4] |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [4] |

| Catalyst | DMF (catalytic) | [4] |

| Solvent | 1,2-Dichloroethane | [4] |

| Temperature | 110°C (Reflux) | [4] |

| Yield | 92% | [4] |

Final Step: Methoxylation via SNAr

Experimental Protocol:

-

Preparation: A solution of sodium methoxide is prepared by carefully adding sodium metal (1.1 eq.) to anhydrous methanol under an inert atmosphere (N₂ or Ar).

-

Reaction: To the freshly prepared sodium methoxide solution, 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq.) is added.

-

Heating: The reaction mixture is heated to reflux (approx. 65°C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product can be purified by column chromatography or distillation to yield this compound.

Pathway II: Metal-Catalyzed Trifluoromethylation Approach

This pathway constructs the molecule by forming the C-CF₃ bond on a pre-functionalized 4-methoxypyridine ring. This approach relies on modern organometallic cross-coupling chemistry, typically using copper catalysts.

Core Principle: Copper-Catalyzed Trifluoromethylation

The direct trifluoromethylation of heteroaromatic halides has been significantly advanced by the use of copper catalysis. These reactions typically involve an oxidative addition of the aryl halide (e.g., 2-iodo-4-methoxypyridine) to a Cu(I) species, followed by reaction with a trifluoromethyl source to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired trifluoromethylated product and regenerates the Cu(I) catalyst. Common trifluoromethyl sources include Ruppert-Prakash reagent (TMSCF₃) and Togni's reagents.[5][6] The reactivity of the halide precursor follows the general trend I > Br >> Cl.[6]

Workflow for Pathway II

Caption: Workflow for the synthesis via the cross-coupling pathway.

Synthesis of the Precursor: 2-Iodo-4-methoxypyridine

The required 2-halo-4-methoxypyridine precursor can be synthesized from commercially available 4-methoxypyridine via directed ortho-metalation followed by quenching with an electrophilic halogen source.

Experimental Protocol:

-

Lithiation: A solution of 4-methoxypyridine (1.0 eq.) in anhydrous THF is cooled to -78°C under an inert atmosphere.

-

Deprotonation: n-Butyllithium (n-BuLi, 1.1 eq.) is added dropwise, and the mixture is stirred at low temperature for 1-2 hours. The methoxy group directs the deprotonation to the adjacent C2 position.

-

Iodination: A solution of iodine (I₂, 1.2 eq.) in THF is added slowly to the reaction mixture at -78°C.

-

Workup: The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to give 2-iodo-4-methoxypyridine.

Final Step: Copper-Catalyzed Trifluoromethylation

Experimental Protocol:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 2-iodo-4-methoxypyridine (1.0 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a suitable solvent (e.g., DMF or NMP).

-

Reagent Addition: Add the trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq.), and an activating agent like potassium fluoride (KF, 2.0 eq.).[6]

-

Heating: The reaction mixture is heated to 80-120°C and stirred for 12-24 hours. The progress is monitored by GC-MS.

-

Workup: After cooling, the reaction mixture is filtered, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

-

Purification: The final product is purified by column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Iodo-4-methoxypyridine | |

| CF₃ Source | TMSCF₃ / KF | [6] |

| Catalyst | Copper(I) Iodide (CuI) | [6] |

| Solvent | DMF or NMP | [6] |

| Temperature | 80-120°C | |

| Yield | Moderate to Good (Substrate Dependent) |

Comparative Analysis of Pathways

| Feature | Pathway I (SNAr) | Pathway II (Cross-Coupling) |

| Key Transformation | C-O bond formation | C-CF₃ bond formation |

| Precursor Complexity | More complex; multi-step synthesis often required from acyclic precursors.[4] | Simpler; often accessible in 1-2 steps from commercial 4-methoxypyridine. |

| Final Step Robustness | Highly reliable and high-yielding due to strong electronic activation.[3] | Can be sensitive to catalyst, ligand, and CF₃ source; optimization may be needed. |

| Reagent Cost/Toxicity | Uses common, inexpensive reagents (sodium methoxide, SOCl₂). | Trifluoromethylating agents and palladium/copper catalysts can be expensive. |

| Scalability | Generally considered highly scalable and industrially viable. | May present challenges in scaling due to catalyst cost and removal. |

| Overall Recommendation | Preferred for large-scale synthesis where a robust precursor route is established. | Excellent for lab-scale and analogue synthesis due to modularity. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-established strategies. The nucleophilic aromatic substitution (SNAr) pathway, which installs the methoxy group onto a pre-formed 2-chloro-4-(trifluoromethyl)pyridine ring, is often the most efficient and scalable method, benefiting from powerful electronic activation by the trifluoromethyl group. Alternatively, the metal-catalyzed cross-coupling pathway offers a more modular approach, ideal for laboratory-scale synthesis, by introducing the trifluoromethyl group onto a readily prepared 2-halo-4-methoxypyridine scaffold. The choice between these pathways ultimately depends on the specific project requirements, including scale, precursor availability, and cost considerations. Both methods represent powerful tools in the arsenal of the medicinal and agrochemical chemist for accessing this valuable molecular scaffold.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature Chemistry. Available at: [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

- Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine. Google Patents.

-

Lee, H. G., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. Available at: [Link]

-

Selective Trifluoromethylation of Pyridines. ChemistryViews. Available at: [Link]

-

Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available at: [Link]

-

Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. PubMed. Available at: [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 4-Methoxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. We will explore its fundamental chemical properties, delve into its principal synthesis via Nucleophilic Aromatic Substitution (SNAr), elucidate the underlying reaction mechanism, and discuss its strategic application in the development of bioactive molecules. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and utility of this versatile compound.

Introduction and Strategic Importance

Fluorine-containing moieties have become indispensable in modern drug design and agrochemical development.[1][2] The incorporation of a trifluoromethyl (-CF₃) group, in particular, can profoundly and beneficially alter a molecule's physicochemical and pharmacokinetic properties.[2] The -CF₃ group is a strong electron-withdrawing group that enhances metabolic stability by blocking common sites of oxidative metabolism, increases lipophilicity (Hansch π value of +0.88), and can improve binding affinity to biological targets.[2]

This compound combines the advantageous properties of the trifluoromethyl group with the versatile pyridine scaffold. The pyridine ring is a common feature in biologically active compounds, capable of participating in hydrogen bonding and π-stacking interactions.[1] The methoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological systems. This unique combination of functional groups makes this compound a valuable intermediate for creating complex molecular architectures with tailored biological activities.[3][4] Its structural motifs are found in commercial products, most notably in herbicides where isomers like 2-methoxy-4-(trifluoromethyl)pyridine form the core of active ingredients such as Pyroxsulam.[1][5]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's properties is critical for its effective use in synthesis and research. The key data for this compound are summarized below.

2.1. Core Properties

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 1065103-97-0 | BLD Pharm |

| Molecular Formula | C₇H₆F₃NO | BLD Pharm |

| Molecular Weight | 177.12 g/mol | BLD Pharm |

| Boiling Point | 170.8 ± 40.0 °C (Predicted) | ChemicalBook |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 1.87 ± 0.20 (Predicted) | ChemicalBook |

| Storage | 2-8°C, Sealed in dry conditions | BLD Pharm |

2.2. Predicted NMR Spectroscopic Data

While a publicly available, experimentally verified spectrum for this specific isomer is scarce, its NMR profile can be reliably predicted based on established principles of spectroscopy and data from analogous structures.[6][7]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.3 ppm (d, 1H): The proton at C6 (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. It will appear as a doublet, coupled to H-5.

-

δ ~7.1 ppm (d, 1H): The proton at C3 (H-3) will be a doublet, coupled to H-5, and shifted upfield relative to a standard pyridine due to the influence of the adjacent methoxy group, though deshielded by the -CF₃ group.

-

δ ~6.8 ppm (dd, 1H): The proton at C5 (H-5) will appear as a doublet of doublets, showing coupling to both H-6 and H-3.

-

δ ~3.9 ppm (s, 3H): The methoxy group (-OCH₃) protons will appear as a sharp singlet.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~165 ppm: C4 carbon attached to the methoxy group.

-

δ ~151 ppm (q, J ≈ 35 Hz): C2 carbon attached to the -CF₃ group, showing quartet splitting due to coupling with the fluorine atoms.

-

δ ~150 ppm: C6 carbon.

-

δ ~122 ppm (q, J ≈ 275 Hz): The carbon of the -CF₃ group, appearing as a quartet with a large coupling constant.

-

δ ~110 ppm & ~108 ppm: C3 and C5 carbons.

-

δ ~56 ppm: The methoxy carbon (-OCH₃).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ ~ -68 to -65 ppm (s): A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is typical for a trifluoromethyl group attached to a pyridine ring.[8]

-

Synthesis and Mechanism

The primary and most efficient route for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages a readily available halogenated precursor.

3.1. Synthesis Workflow

The synthesis is a two-stage process: first, the creation of a suitable precursor, 4-chloro-2-(trifluoromethyl)pyridine, followed by the SNAr reaction with a methoxide source.

Caption: Overall synthetic workflow for this compound.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)pyridine (Precursor)

This protocol is adapted from established methods for chlorinating hydroxypyridines.[9]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq).

-

Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) as both the reagent and solvent.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-(trifluoromethyl)pyridine, which can be purified by column chromatography or distillation.

Step 2: Synthesis of this compound

-

In a dry reaction flask under an inert atmosphere, dissolve the 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (MeOH).

-

Add sodium methoxide (NaOMe) (1.1-1.5 eq), either as a solid or as a solution in methanol.

-

Heat the mixture to 60-65 °C and stir for 2-4 hours. The reaction is driven by the formation of sodium chloride (NaCl) precipitate.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Resuspend the residue in water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product. Purify further by silica gel chromatography if necessary.

3.3. Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key to this synthesis is the SNAr mechanism. The pyridine ring is rendered electron-deficient (electrophilic) by the powerful inductive effect of the -CF₃ group and the ring nitrogen.[10] This activation allows a nucleophile (methoxide, CH₃O⁻) to attack the carbon bearing the leaving group (chloride).

Caption: The Addition-Elimination mechanism of the S(N)Ar reaction. Note: Actual chemical structures would replace placeholder images.

-

Addition: The nucleophilic methoxide anion attacks the C4 carbon, which is activated by the electron-withdrawing groups. This breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized onto the electronegative nitrogen atom and the carbon atoms ortho and para to the point of attack, a stabilization that is crucial for the reaction to proceed.

-

Elimination: Aromaticity is restored in a rapid subsequent step by the expulsion of the chloride leaving group, yielding the final product. The rate of SNAr reactions on halo-pyridines often follows the order F > Cl > Br > I, as the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[12]

Applications in Research and Development

This compound is a strategic building block for accessing novel chemical entities with potential biological activity.[4]

4.1. Role in Agrochemicals

The trifluoromethylpyridine scaffold is a validated toxophore in the agrochemical industry.[1] An isomer, 2-methoxy-4-(trifluoromethyl)pyridine, is a key substructure in the herbicide Pyroxsulam, which functions by inhibiting the acetolactate synthase (ALS) enzyme in weeds.[1] The pyridine moiety was specifically chosen over a phenyl analogue to increase crop selectivity, particularly in wheat, by altering the rate of metabolism in the crop versus the weed.[5] The use of this compound allows for systematic exploration of structure-activity relationships (SAR) to develop new herbicides with potentially different selectivity profiles or improved efficacy.

4.2. Utility in Medicinal Chemistry

In drug discovery, this compound serves as a versatile starting point for further functionalization. The methoxy group can be a site for O-demethylation to reveal a reactive hydroxyl group, or it can be used to direct further electrophilic substitution reactions. The pyridine nitrogen can be quaternized or oxidized. The aromatic protons can be replaced via metallation-substitution sequences. For instance, derivatives like 4-Amino-2-(trifluoromethyl)pyridine are used to synthesize RAF inhibitors for cancer treatment and checkpoint kinase inhibitors for immunotherapy.[13] This building block provides a framework to which pharmacophoric elements can be attached, creating libraries of compounds for screening against various biological targets.

Caption: Relationship between structure, properties, and applications.

Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

-

Hazard Identification: This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If vapors/aerosols are generated, a suitable respirator is required.

-

-

Handling and Storage:

-

Store in a tightly closed container in a dry, well-ventilated place, away from heat and ignition sources. Recommended storage is at 2-8°C.

-

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).

-

-

Disposal: Dispose of this chemical and its container through a licensed waste disposal contractor, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 91-99. [Link]

-

Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9015–9023. [Link]

- Google Patents. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. CN116425671A.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 17, 2026, from [Link]

-

Supporting Information. (n.d.). Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyridine. Retrieved January 17, 2026, from [Link]

-

Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved January 17, 2026, from [Link]

-

Bonacorso, H. G., et al. (2003). Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone: A convenient route to trifluoromethylated 4,5-dihydro-1H-1-picolinoylpyrazoles. Journal of Fluorine Chemistry, 120(1), 29-36. [Link]

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved January 17, 2026, from [Link]

-

Ngai, M.-Y., et al. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Chemical Science, 6(12), 7088-7094. [Link]

-

ResearchGate. (2015). The ¹H and ¹³C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved January 17, 2026, from [Link]

-

Ngai, M.-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7088–7094. [Link]

-

PubChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. Retrieved January 17, 2026, from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH₄I/Na₂S₂O₄-Mediated Cyclization of Ketoxime Acetates. Retrieved January 17, 2026, from [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. Retrieved January 17, 2026, from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 17, 2026, from [Link]

-

University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved January 17, 2026, from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved January 17, 2026, from [Link]

-

RSC Advances. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved January 17, 2026, from [Link]

-

Defense Technical Information Center. (1967). Fluorine-19 Nuclear Magnetic Resonance. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ossila.com [ossila.com]

4-Methoxy-2-(trifluoromethyl)pyridine molecular weight

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in the chemical and life sciences. As a key building block, its unique combination of a pyridine core, a metabolically stable trifluoromethyl group, and an electron-donating methoxy group offers a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. This document delves into its fundamental physicochemical properties, spectroscopic signatures, synthetic pathways, and core applications, providing field-proven insights for professionals engaged in research and development.

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug design and crop protection, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation.[1][2] The trifluoromethyl group (CF₃) is particularly prized for its profound impact on a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can dramatically enhance a compound's efficacy, bioavailability, and pharmacokinetic profile.[1][3]

When appended to a pyridine ring—a privileged scaffold in medicinal chemistry—the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful tool for discovery chemists.[3][4] this compound represents a specific and highly versatile exemplar of this class. The interplay between the electron-withdrawing CF₃ group at the 2-position and the electron-donating methoxy group at the 4-position creates a unique electronic and steric profile, making it an attractive starting material for synthesizing complex target molecules with tailored properties.

Core Physicochemical and Structural Data

The foundational properties of this compound are essential for its application in synthetic chemistry. All quantitative data are summarized in the table below for clarity and rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 177.12 g/mol | [5][6] |

| Molecular Formula | C₇H₆F₃NO | [5][6][7] |

| CAS Number | 1065103-97-0 | [5][6][7] |

| Canonical SMILES | COC1=CC(=NC=C1)C(F)(F)F | [5][6] |

| Appearance | Typically a liquid or low-melting solid | N/A |

| Storage | Sealed in dry, 2-8°C | [6] |

The presence of both a lipophilic CF₃ group and a more polar methoxy group results in a molecule with balanced solubility, a critical attribute for its utility in various reaction conditions and for influencing the drug-like properties of its derivatives.

Analytical & Spectroscopic Characterization

Confirming the identity, purity, and structure of this compound is paramount. The following section outlines the expected spectroscopic signatures based on standard analytical techniques, drawing parallels from detailed analyses of closely related isomers.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a sharp singlet for the methoxy (-OCH₃) protons. The chemical shifts of the ring protons are influenced by the opposing electronic effects of the CF₃ and -OCH₃ groups. Typically, the methoxy singlet will appear around 3.9-4.1 ppm. The aromatic protons will appear in the 7.0-8.5 ppm region, with coupling patterns revealing their positions.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the pyridine ring carbons, the methoxy carbon (around 55-60 ppm), and the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A strong singlet is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.

Infrared (IR) Spectroscopy

Key vibrational modes serve as diagnostic markers. Strong absorption bands corresponding to C-F stretching are expected in the 1100-1350 cm⁻¹ region. Asymmetric and symmetric C-O-C stretching vibrations from the methoxy group should appear around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.[8] Vibrations associated with the pyridine ring will also be present.

Mass Spectrometry (MS)

Under Electron Impact (EI) or Electrospray Ionization (ESI), the mass spectrum should exhibit a clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 177.12.

Synthesis and Chemical Reactivity

The synthesis of substituted trifluoromethylpyridines is a well-established field, generally proceeding through two strategic approaches: late-stage functionalization of a pre-formed pyridine ring or de novo ring construction from acyclic, fluorine-containing precursors.[3][4][9]

Illustrative Synthetic Workflow

A common and logical pathway to this compound involves the construction of a functionalized pyridine ring followed by nucleophilic aromatic substitution (SₙAr). The workflow below illustrates a plausible, multi-step synthesis adapted from established methodologies for related compounds.[10]

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Protocol: Synthesis via SₙAr

This protocol describes the final step of the illustrative workflow, a critical transformation in which the methoxy group is installed.

Objective: To synthesize this compound from 2-Chloro-4-(trifluoromethyl)pyridine.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)

-

Sodium methoxide (1.2 - 1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask under an inert atmosphere. Causality: The inert atmosphere prevents the degradation of the strongly basic sodium methoxide by atmospheric moisture and CO₂.

-

Substrate Addition: 2-Chloro-4-(trifluoromethyl)pyridine is added to the stirred solution at room temperature. Causality: The CF₃ group at the 2-position strongly activates the pyridine ring towards nucleophilic attack, making the chlorine atom an excellent leaving group.

-

Heating: The reaction mixture is heated to reflux (approx. 65°C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Causality: Heating provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.

-

Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block for creating high-value molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 1065103-97-0|this compound|BLD Pharm [bldpharm.com]

- 7. This compound CAS#: 1065103-97-0 [amp.chemicalbook.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

A Spectroscopic Guide to 4-Methoxy-2-(trifluoromethyl)pyridine for Advanced Research

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-Methoxy-2-(trifluoromethyl)pyridine (CAS No. 1065103-97-0), a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research.[1] The strategic incorporation of a trifluoromethyl group and a methoxy moiety onto the pyridine scaffold significantly modulates its physicochemical properties, making a thorough understanding of its structural characteristics essential for its application in drug development and materials science.[2]

This guide is designed for researchers and scientists, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. We will delve into the rationale behind the spectral features, providing both experimentally verified and expertly predicted data to offer a complete analytical portrait.

Molecular Structure and Key Spectroscopic Features

The unique substitution pattern of this compound dictates its characteristic spectral signature. The electron-withdrawing nature of the trifluoromethyl group at the 2-position and the electron-donating methoxy group at the 4-position create a distinct electronic environment within the pyridine ring, which is reflected in its spectroscopic behavior.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a spectral width of 0-10 ppm, using TMS as an internal standard (δ 0.00).

-

¹³C NMR: Acquire with a spectral width of 0-200 ppm, using the CDCl₃ solvent peak (δ 77.16) as a reference.

-

¹⁹F NMR: Acquire with a suitable spectral width, using an external standard such as CFCl₃ (δ 0.00).

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is anticipated to show three signals in the aromatic region and one singlet for the methoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-6 |

| ~7.0 | d | 1H | H-5 |

| ~6.8 | dd | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

Interpretation: The downfield shift of H-6 is expected due to the deshielding effect of the adjacent nitrogen atom. The trifluoromethyl group at the 2-position will further deshield the proximate protons. The methoxy group protons will appear as a characteristic singlet in the upfield region.

¹³C NMR Spectral Data (Experimental)

The following ¹³C NMR data has been reported for this compound.[3]

| Chemical Shift (δ, ppm) | Assignment |

| 166.0 | C-4 |

| 159.9 | C-2 |

| 150.2 | C-6 |

| 121.7 (q, J ≈ 275 Hz) | -CF₃ |

| 109.0 | C-5 |

| 107.2 | C-3 |

| 55.0 | -OCH₃ |

Interpretation: The carbon attached to the methoxy group (C-4) and the carbon bearing the trifluoromethyl group (C-2) are significantly deshielded. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons are influenced by the electronic effects of both substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat oil can be prepared between two NaCl or KBr plates.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretching |

| ~2950, ~2850 | Weak | Aliphatic C-H stretching (-OCH₃) |

| ~1600, ~1570 | Medium | C=C and C=N stretching of the pyridine ring |

| ~1350-1100 | Strong | C-F stretching of the -CF₃ group |

| ~1250, ~1030 | Strong | C-O stretching of the methoxy group |

Interpretation: The most prominent bands in the IR spectrum are expected to be the strong C-F stretching vibrations of the trifluoromethyl group and the C-O stretching of the methoxy group. The characteristic pyridine ring vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for analysis of a volatile compound like this.

-

Data Acquisition: Acquire a mass spectrum over a mass-to-charge (m/z) range of, for example, 40-300.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 162 | Moderate | [M - CH₃]⁺ |

| 148 | Moderate | [M - CHO]⁺ |

| 108 | High | [M - CF₃]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ |

Interpretation: The molecular ion peak is expected at m/z 177. Common fragmentation pathways would include the loss of a methyl radical from the methoxy group, loss of a formyl radical, and loss of the trifluoromethyl radical, leading to the respective fragment ions.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectral data of this compound provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment that is reflected in the chemical shifts, vibrational frequencies, and fragmentation patterns observed. This guide serves as a valuable resource for researchers working with this and related fluorinated heterocyclic compounds, enabling a deeper understanding of their properties and facilitating their application in innovative scientific endeavors.

References

-

Royal Society of Chemistry. Supporting Information for "Dual Aminoquinolate Diarylboron and Nickel Catalysed Metallaphotoredox Platform for Carbon–Oxygen Bond". Accessed January 17, 2026. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed January 17, 2026. [Link]

-

ACS Publications. Supporting Information for an unspecified article. Accessed January 17, 2026. [Link]

-

Royal Society of Chemistry. Supporting Information for "Dual Aminoquinolate Diarylboron and Nickel Catalysed Metallaphotoredox Platform for Carbon–Oxygen Bond". Accessed January 17, 2026. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed January 17, 2026. [Link]

Sources

A Technical Guide to the Strategic Synthesis and Application of 4-Methoxy-2-(trifluoromethyl)pyridine

Foreword: The Genesis of a Privileged Scaffold

In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development, certain molecular scaffolds emerge as "privileged structures." These are not mere laboratory curiosities but are foundational building blocks, rationally designed to confer specific, desirable properties upon larger, more complex molecules. 4-Methoxy-2-(trifluoromethyl)pyridine is a quintessential example of such a scaffold. Its discovery was not a singular event but rather an outcome of the systematic exploration of functional group effects on heterocyclic systems. This guide provides an in-depth examination of the strategic chemical thinking behind its design, a detailed protocol for its synthesis, and an exploration of its applications, offering researchers and drug development professionals a comprehensive understanding of this important chemical entity.

The Scientific Rationale: A Symphony of Substituent Effects

The value of this compound lies in the unique and synergistic interplay between its three components: the pyridine ring, the trifluoromethyl group, and the methoxy group. Understanding the contribution of each is critical to appreciating the molecule's utility.

The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy for optimizing the properties of bioactive molecules.[1][2] Its profound impact stems from a combination of steric and electronic effects:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic oxidation by enzymes like cytochrome P450.[1] This is often used to protect a reactive position on a molecule, thereby increasing its biological half-life.[3]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance interactions with hydrophobic binding pockets in biological targets.[1]

-

Potent Electron-Withdrawing Nature: As a strong electron-withdrawing group, the -CF3 moiety lowers the pKa of the pyridine ring, making it less basic.[4] This modulation of basicity is crucial for tuning a drug candidate's pharmacokinetic profile, including its absorption and potential for off-target interactions.

-

Bioisosteric Replacement: The -CF3 group is often used as a bioisostere for chlorine or methyl groups, allowing chemists to fine-tune a molecule's size, polarity, and electronic profile while potentially introducing beneficial properties.[4]

The Methoxy Group: A Versatile Modulator

The methoxy (-OCH3) group, while seemingly simple, provides a sophisticated tool for molecular design, offering advantages that extend beyond its presence in numerous natural products.[5]

-

Electronic Influence: In contrast to the -CF3 group, the methoxy group is a strong electron-donating group through resonance. Its placement at the 4-position of the pyridine ring profoundly influences the electron density of the aromatic system, impacting its reactivity and binding interactions.

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing a crucial interaction point with biological targets without significantly increasing the polar surface area.[6]

-

Physicochemical and ADME Properties: The methoxy group can improve a compound's physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, making it a valuable functional group in drug design.[5][7]

-

Metabolic Considerations: While advantageous, the methoxy group can be a site of metabolic liability, susceptible to O-demethylation by CYP enzymes.[6] The presence of the strongly deactivating -CF3 group on the same ring can, however, modulate this metabolic fate.

A Synergistic Partnership on the Pyridine Scaffold

The pyridine ring itself is a cornerstone of many pharmaceutical and agrochemical agents.[8][9] The strategic placement of a powerful electron-withdrawing group (-CF3 at C2) and a strong electron-donating group (-OCH3 at C4) creates a "push-pull" system. This electronic polarization activates the ring for certain chemical transformations while defining its interaction with biological macromolecules. This deliberate design transforms a simple pyridine into a highly versatile and valuable chemical intermediate.

Synthesis: From Precursor to Product

The discovery and availability of this compound are intrinsically linked to the development of efficient synthetic routes. The most common and industrially viable approach involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, a reaction made feasible by the activating effect of the trifluoromethyl group.

The logical flow from a common starting material to the final product and its subsequent applications is a core concept in synthetic chemistry.

Caption: Synthetic workflow and application pipeline for this compound.

Self-Validating Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 2-chloro-4-(trifluoromethyl)pyridine. The successful conversion, monitored by gas chromatography (GC), validates the reaction's efficacy.

Rationale for Experimental Choices:

-

Reagent: Sodium methoxide provides a potent source of the methoxide nucleophile. Using a 30% solution in methanol is a common and convenient form for this reagent.[10]

-

Solvent: Methanol serves as both the solvent and a source for the methoxide, ensuring a high concentration of the nucleophile.

-

Temperature: Heating to 65°C provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate without causing significant decomposition of the starting materials or product.[10]

-

Work-up: The aqueous work-up and extraction with dichloromethane are standard procedures to remove inorganic salts and residual methanol, isolating the organic product. Drying over anhydrous sodium sulfate removes trace water before final solvent removal.

Step-by-Step Methodology: [10]

-

Reaction Setup: To a dry reaction flask equipped with a magnetic stirrer and condenser, add 2-chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol).

-

Reagent Addition: Add a 30% (by mass) solution of sodium methoxide in methanol (135.5 g, 0.753 mol).

-

Reaction Conditions: Stir the mixture vigorously and heat to 65°C. Maintain this temperature, monitoring the reaction's progress by GC until the starting material is fully consumed.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any insoluble materials (e.g., sodium chloride precipitate).

-

Solvent Removal: Recover the methanol from the filtrate by distillation under reduced pressure.

-

Extraction: Add water to the remaining residue. Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic phases.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product.

Expected Outcome: This procedure yields this compound as a light yellow liquid with a typical yield of around 92%.[10]

Physicochemical and Structural Data

A clear summary of a compound's core properties is essential for any laboratory work or computational modeling.